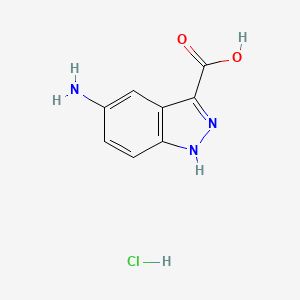

2-(2-溴苯基)乙硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Bromophenyl)ethanethioamide is a compound that is structurally related to various brominated aromatic amides and thioamides. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The bromine atom in these molecules can act as a versatile handle for further chemical transformations, such as substitutions with various nucleophiles, which can lead to a wide array of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves the reaction of an appropriate aniline derivative with a halogenating agent, such as bromine or a bromine-containing reagent. For instance, the synthesis of N-(4-bromophenyl)-2-methacrylamide, a related compound, was achieved by reacting 4-bromoaniline with methacryloyl chloride in the presence of triethylamine at low temperatures . Similarly, 2-bromoamides can be synthesized and used as intermediates for various substitution reactions, highlighting the versatility of bromine in these molecules .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was crystallized in the monoclinic space group P21/n, and its structure was established by spectral analysis and X-ray diffraction studies . The presence of bromine and other substituents can influence the molecular conformation and the type of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's stability and reactivity .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, leveraging the bromine atom as a reactive site. For example, 2-bromoamides can participate in stereocontrolled substitution reactions, where bromine is replaced by different nucleophiles, leading to the synthesis of aminoamides, alkoxyamides, depsipeptides, and pseudopeptides . The bromine atom can also facilitate electrochemical reactions, such as cyclic voltammetry and electroreduction, which can be used to reverse the polarity of the carbon adjacent to the bromine, enabling the formation of new C-C bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure and the nature of their substituents. These properties can be studied using various spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, which provide insights into the functional groups present and the overall molecular architecture . The thermal properties, such as decomposition temperatures and glass transition temperatures, can be determined through thermal analysis, which is important for assessing the material's stability and suitability for different applications . The reactivity ratios of monomers in copolymerization reactions can also be evaluated to understand the polymerization behavior of these compounds .

科学研究应用

合成应用

- 2-(2-溴苯基)乙基作为分子砌块用于与叠氮化合物的自由基环化反应中,以合成三环和四环杂环化合物。这种方法展示了 2-(2-溴苯基)乙基甲磺酸盐在合成复杂分子结构中的效用,展示了该部分在构建杂环化合物中的重要性 (Allin 等人,2005 年)。

抗菌和抗病原活性

- 已合成硫脲衍生物(包括具有 2-溴苯基取代的衍生物)并测试了它们与细菌细胞的相互作用。这些化合物表现出显着的抗病原活性,尤其针对铜绿假单胞菌和金黄色葡萄球菌菌株,突出了它们作为具有抗生物膜特性的抗菌剂进一步开发的潜力 (Limban、Marutescu 和 Chifiriuc,2011 年)。

环境化学

- 在使用高锰酸钾进行水处理过程中,对与 2-(2-溴苯基)乙硫酰胺在结构上相关的溴苯酚的研究揭示了溴化聚合产物的形成。鉴于所形成的溴化产物的潜在毒理学效应,这些发现对于了解溴苯酚在氧化处理过程中的反应性和归宿至关重要 (Jiang 等人,2014 年)。

抗癌潜力

- 一种含有吲哚啉-2-酮部分的新型溴苯酚衍生物对人肺癌细胞系表现出显着的抗癌活性。该化合物通过 ROS mediated 的 PI3K/Akt 通路失活和 MAPK 信号通路的激活诱导 A549 肺癌细胞 G0/G1 细胞周期停滞和凋亡,表明其作为抗癌药物的潜力 (Guo 等人,2018 年)。

安全和危害

While specific safety and hazard information for 2-(2-Bromophenyl)ethanethioamide is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

属性

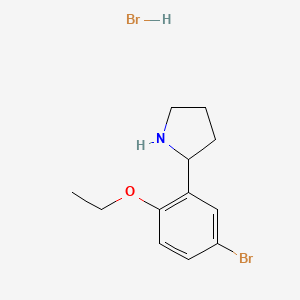

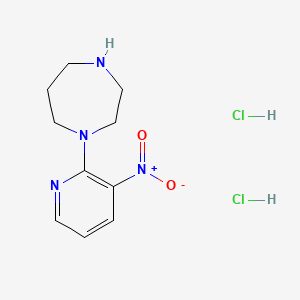

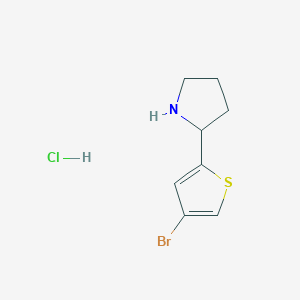

IUPAC Name |

2-(2-bromophenyl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITRBTUNNIPGOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=S)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308241 |

Source

|

| Record name | 2-Bromobenzeneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)ethanethioamide | |

CAS RN |

103317-32-4 |

Source

|

| Record name | 2-Bromobenzeneethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103317-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzeneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)